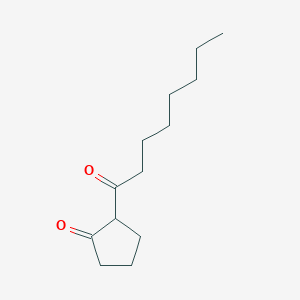

2-Octanoylcyclopentan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H22O2 |

|---|---|

Molecular Weight |

210.31 g/mol |

IUPAC Name |

2-octanoylcyclopentan-1-one |

InChI |

InChI=1S/C13H22O2/c1-2-3-4-5-6-9-12(14)11-8-7-10-13(11)15/h11H,2-10H2,1H3 |

InChI Key |

YHPQLPLRNBCCNX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)C1CCCC1=O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Octanoylcyclopentan 1 One

Keto-Enol Tautomerism and Equilibrium Studies

2-Octanoylcyclopentan-1-one, as a β-dicarbonyl compound, readily undergoes keto-enol tautomerism. This process involves the migration of a proton and the shifting of bonding electrons to yield two distinct constitutional isomers: the keto form and the enol form, which are in constant equilibrium. masterorganicchemistry.comlibretexts.org The presence of two carbonyl groups enhances the acidity of the α-hydrogen, facilitating its removal and the subsequent formation of the enolate intermediate, which is stabilized by resonance. fiveable.melibretexts.org

The equilibrium between the keto and enol tautomers can be influenced by several factors, including the solvent. masterorganicchemistry.com For instance, studies on the related compound 2-acetylcyclopentanone (B155173) have shown that the percentage of the enol form can vary significantly depending on the polarity of the solvent. rsc.org In aqueous solutions, the keto form is generally more predominant, while less polar solvents can favor the enol tautomer due to the formation of internal hydrogen bonds. masterorganicchemistry.com

The equilibrium constants for this tautomerism can be determined experimentally, often using techniques like NMR spectroscopy. oregonstate.edu For example, in the case of 2-acetylcyclopentanone, the analysis of UV absorption spectra in different aqueous micellar solutions has been used to quantify the keto-enol equilibrium constant (KE). rsc.org Combining this with the acidity equilibrium constant (Ka) allows for the determination of the individual acidity constants for the enol (as an oxygen acid) and the ketone (as a carbon acid). rsc.org

Table 1: Factors Influencing Keto-Enol Equilibrium

| Factor | Effect on Equilibrium | Reference |

|---|---|---|

| Solvent Polarity | Less polar solvents tend to favor the enol form due to intramolecular hydrogen bonding. | masterorganicchemistry.com |

| Substitution | The nature of the substituent on the acyl chain can influence the stability of the enol form. | masterorganicchemistry.com |

| Conjugation | The potential for extended conjugation can stabilize the enol form. | masterorganicchemistry.com |

| Hydrogen Bonding | Intramolecular hydrogen bonding in the enol form is a significant stabilizing factor. | masterorganicchemistry.com |

| Aromaticity | In certain cyclic systems, enolization can lead to an aromatic ring, strongly favoring the enol form. | masterorganicchemistry.com |

Nucleophilic Addition Reactions to the Carbonyl Centers

The two carbonyl groups in this compound present two potential sites for nucleophilic attack. The reactivity of each carbonyl center can be influenced by steric and electronic factors. The exocyclic carbonyl of the octanoyl group and the endocyclic carbonyl of the cyclopentanone (B42830) ring will exhibit different levels of electrophilicity.

Nucleophilic addition is a fundamental reaction for carbonyl compounds. masterorganicchemistry.com In the context of β-dicarbonyl compounds, the enolate form can act as a nucleophile in various reactions. fiveable.me For example, the Claisen condensation, a key carbon-carbon bond-forming reaction, involves the nucleophilic addition of an enolate to a carbonyl compound. fiveable.me

The Michael addition, another important reaction, involves the 1,4-addition of a nucleophile, such as an enolate, to an α,β-unsaturated carbonyl compound. libretexts.orgorganic-chemistry.orglibretexts.org While this compound itself is not an α,β-unsaturated system, its enolate can act as the Michael donor in reactions with suitable Michael acceptors. organic-chemistry.org The mechanism of the Michael addition involves the initial formation of the enolate, which then attacks the β-carbon of the α,β-unsaturated system. researchgate.net

α-Carbon Functionalization Reactions (e.g., Alkylation, Halogenation)

The α-carbon, situated between the two carbonyl groups, is the most reactive site for many functionalization reactions due to the high acidity of its protons. pressbooks.pubyoutube.com

Alkylation:

The α-carbon can be readily alkylated by treating the β-dicarbonyl compound with a base to form the enolate, followed by reaction with an alkyl halide in an SN2 reaction. pressbooks.pubyoutube.com The use of a base like an alkoxide facilitates the deprotonation. pressbooks.pub Because there are two acidic protons on the α-carbon, it is possible to introduce two different alkyl groups in a stepwise manner. pressbooks.pub The direct α-alkylation of ketones with primary alcohols has also been achieved using various catalytic systems, offering an atom-economical approach. mdpi.comresearchgate.netrsc.org

Halogenation:

α-Halogenation of aldehydes and ketones can occur in the presence of an acid and a halogen (Cl₂, Br₂, or I₂). libretexts.orgpressbooks.pub The reaction proceeds through an acid-catalyzed enol intermediate which then acts as a nucleophile, attacking the halogen. libretexts.orgpressbooks.pub This method can lead to a racemic mixture if a new stereocenter is formed. libretexts.org Alternatively, under basic conditions, halogenation also occurs at the α-position. ucalgary.calibretexts.org However, base-promoted halogenation is often difficult to control and can lead to polyhalogenation because the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons. ucalgary.calibretexts.org This phenomenon is exploited in the haloform reaction for methyl ketones. libretexts.org

Table 2: Common α-Carbon Functionalization Reactions

| Reaction | Reagents | Key Features | Reference |

|---|---|---|---|

| Alkylation | Base (e.g., alkoxide), Alkyl Halide | Stepwise introduction of one or two alkyl groups is possible. | pressbooks.pubyoutube.com |

| Acid-Catalyzed Halogenation | Acid, Halogen (Cl₂, Br₂, I₂) | Proceeds via an enol intermediate. Can be controlled to achieve mono-halogenation. | libretexts.orgpressbooks.pub |

| Base-Promoted Halogenation | Base, Halogen | Proceeds via an enolate intermediate. Often leads to polyhalogenation. | ucalgary.calibretexts.org |

Reactivity at the β-Position of the Cyclopentanone Ring

While the α-carbon is the primary site of reactivity, reactions can also occur at other positions. The β-position of the cyclopentanone ring can be involved in certain transformations, particularly those that proceed through Michael-type additions where the cyclopentanone ring itself might be part of a larger conjugated system formed in situ or as a result of a prior reaction.

The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. organic-chemistry.orglibretexts.org In a scenario where a derivative of this compound is an α,β-unsaturated ketone, nucleophilic attack would occur at the β-position. libretexts.org The product of a Michael addition is often a dicarbonyl compound that can subsequently undergo an intramolecular aldol (B89426) reaction, a sequence known as the Robinson annulation, which is a powerful ring-forming method. libretexts.orglibretexts.org

Rearrangement Processes and Cyclization Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. mvpsvktcollege.ac.inrroij.comwikipedia.org These can be initiated by the formation of reactive intermediates such as carbocations or free radicals. mvpsvktcollege.ac.inmasterorganicchemistry.com

Cyclization Reactions:

β-Dicarbonyl compounds are versatile precursors for the synthesis of various carbocyclic and heterocyclic systems through cyclization reactions. fiveable.menih.gov Intramolecular cyclizations of δ-aryl-β-dicarbonyl compounds can be mediated by reagents like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) to form tetralone derivatives. beilstein-journals.orgnih.gov The mechanism often involves the formation of a radical intermediate. beilstein-journals.orgnih.gov Electrochemical methods have also been developed for the dehydrogenative cyclization of 1,3-dicarbonyl compounds. rsc.org Furthermore, ruthenium-catalyzed allylation-cyclization reactions provide a pathway to diverse carbo- and heterocyclic products. nih.gov In some cases, 1,3-dicarbonyl compounds can undergo C-C bond cleavage and act as a single-carbon synthon in cyclization reactions. nih.govacs.org

Free Radical Chemistry Involving this compound

Free radical reactions involve species with unpaired electrons and typically proceed through a chain mechanism consisting of initiation, propagation, and termination steps. wikipedia.orglibretexts.org Free radicals can be generated through thermal or photochemical means, or through redox processes. uomustansiriyah.edu.iq

The enol form of β-dicarbonyl compounds can be oxidized by single-electron oxidizing agents like CAN to form a radical cation, which can then deprotonate to yield a radical intermediate. beilstein-journals.org This radical can then participate in intramolecular cyclization reactions, particularly onto an aromatic ring if present in the substrate. beilstein-journals.orgnih.gov The success of such cyclizations can depend on the stability of the resulting radical intermediates. beilstein-journals.orgnih.gov Manganese(III) acetate (B1210297) is another oxidant used to promote radical-mediated oxidative cyclization of δ-aryl-β-dicarbonyl compounds. rsc.orgrsc.org Radical cascade cyclizations have also been developed using silver catalysts to synthesize various heterocyclic structures from 1,3-dicarbonyl compounds. acs.org

Stereochemical Outcomes of Reactions

When reactions involving this compound create a new stereocenter, the stereochemical outcome is of significant interest. Asymmetric synthesis aims to control the formation of stereoisomers, leading to an excess of one enantiomer or diastereomer. du.ac.iniranchembook.irddugu.ac.in

The alkylation of the α-carbon can create a new stereocenter. Achieving high enantioselectivity in the direct alkylation of ketones remains a challenge. nih.gov However, methods using chiral auxiliaries or chiral catalysts have been developed. du.ac.innih.gov For example, chiral lithium amide bases have been used for the desymmetrization of substituted cyclohexanones. nih.gov

In nucleophilic additions, such as the Michael addition, the use of chiral catalysts can lead to highly enantioselective outcomes. organic-chemistry.orgnih.gov For instance, a one-pot asymmetric multicatalytic formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes, involving a Michael addition followed by an intramolecular benzoin (B196080) reaction, can produce densely functionalized cyclopentanones with high enantioselectivities. nih.gov The stereochemical outcome of many reactions is often dictated by the approach of the reagent to the substrate, which can be influenced by steric hindrance or the directing effects of a chiral catalyst or auxiliary. du.ac.in

Computational and Theoretical Chemistry Studies of 2 Octanoylcyclopentan 1 One

Density Functional Theory (DFT) Applications to Reactivity and Selectivity

Density Functional Theory (DFT) has become a powerful and widely used tool in computational chemistry for predicting the reactivity and selectivity of chemical reactions. By approximating the electron density, DFT methods can calculate various descriptors of reactivity, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Fukui functions. These descriptors would be instrumental in predicting the most likely sites for nucleophilic or electrophilic attack on 2-Octanoylcyclopentan-1-one and understanding its behavior in different chemical environments. A theoretical study on substituted cyclopentanones has been conducted, providing a general framework for how substituents can influence the properties of the cyclopentanone (B42830) ring. However, this study does not include the specific octanoyl substituent and therefore lacks the detailed analysis required for this compound.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a key methodology for elucidating the detailed pathways of chemical reactions. This involves mapping the potential energy surface of a reaction to identify transition states and intermediates.

Transition State Analysis and Energy Profiles

By locating transition state structures and calculating their energies, computational models can determine the activation barriers of a reaction, providing insights into reaction kinetics. For this compound, this would be crucial for understanding mechanisms of reactions such as enolate formation, aldol (B89426) reactions, or other transformations involving the carbonyl group and the alpha-protons. Unfortunately, no specific studies on the transition state analysis and energy profiles for reactions involving this compound were identified.

Solvent Effects on Reaction Pathways

The solvent in which a reaction is carried out can have a profound impact on its pathway and rate. Computational models can incorporate solvent effects, either explicitly by including individual solvent molecules or implicitly through continuum solvation models. Investigating the influence of different solvents on the reactions of this compound would be essential for predicting its behavior in realistic chemical systems. This area of research, however, remains unexplored for this specific compound.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in a molecule, MD simulations can explore its conformational landscape, revealing the different shapes the molecule can adopt and the transitions between them. For this compound, MD simulations could shed light on the flexibility of the octanoyl chain and its interactions with the cyclopentanone ring, as well as how the molecule interacts with its environment, such as solvent molecules or other reactants. No such simulation data is currently available for this compound.

Predictive Modeling of Novel Derivatives

Computational chemistry plays a vital role in the design of new molecules with desired properties. By starting with a known molecule like this compound, computational methods could be used to predict the properties of novel derivatives with modified structures. This could involve changing the length of the alkyl chain, introducing different functional groups to the cyclopentanone ring, and then using quantum chemical or DFT methods to calculate the properties of these new molecules. This predictive approach can guide synthetic efforts and accelerate the discovery of new compounds with specific applications. However, without foundational computational data on the parent molecule, predictive modeling for its derivatives is significantly hampered.

Advanced Spectroscopic and Analytical Methodologies for Complex Elucidation

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Dynamic Analysis

Multidimensional NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the three-dimensional structure and dynamics of 2-Octanoylcyclopentan-1-one. Techniques such as COSY, HSQC, HMBC, and NOESY provide a comprehensive picture of the molecule's connectivity and spatial arrangement.

Correlation Spectroscopy (COSY) experiments are fundamental in establishing proton-proton coupling networks. For this compound, a COSY spectrum would reveal correlations between the protons on the cyclopentanone (B42830) ring and along the octanoyl chain, allowing for the assignment of adjacent protons. longdom.org

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying the quaternary carbons, such as the carbonyl carbons of the ketone and ester groups, by observing their correlations with nearby protons.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Exchange Spectroscopy (EXSY) are powerful for stereochemical and dynamic analysis. NOESY identifies protons that are close in space, providing insights into the molecule's preferred conformation. For instance, NOE correlations could help determine the relative orientation of the octanoyl chain with respect to the cyclopentanone ring. huji.ac.ilnih.gov EXSY can be used to study dynamic processes such as keto-enol tautomerism or conformational exchange. huji.ac.il

Interactive Table: Hypothetical 2D NMR Correlations for this compound

| ¹H Signal (ppm) | COSY Correlations (ppm) | HSQC Correlation (¹³C ppm) | HMBC Correlations (¹³C ppm) |

| 2.5 (t, 2H) | 1.9, 1.6 | 38.0 | 210.0 (C=O, ketone), 55.0 (CH), 29.0 (CH₂) |

| 3.5 (dd, 1H) | 2.1, 2.3 | 55.0 | 210.0 (C=O, ketone), 205.0 (C=O, octanoyl), 38.0 (CH₂) |

| 2.8 (t, 2H) | 1.7 | 43.0 | 205.0 (C=O, octanoyl), 25.0 (CH₂) |

| 1.2-1.6 (m, 10H) | 2.8, 0.9 | 22.0-32.0 | 43.0 (CH₂), 14.0 (CH₃) |

| 0.9 (t, 3H) | 1.3 | 14.0 | 22.0 (CH₂), 29.0 (CH₂) |

High-Resolution Mass Spectrometry for Reaction Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of molecules with high accuracy and for identifying transient intermediates in chemical reactions. In the context of this compound, which can be synthesized via a Dieckmann condensation, HRMS can be employed to detect and characterize the intermediates formed during the reaction. nih.govrsc.orgstanford.edu

The Dieckmann condensation involves the intramolecular cyclization of a diester to form a β-keto ester. wikipedia.org The reaction proceeds through several charged intermediates, which are amenable to detection by mass spectrometry. By coupling a reaction vessel to a high-resolution mass spectrometer, it is possible to sample the reaction mixture at different time points and identify the masses of key intermediates, such as the enolate and the tetrahedral intermediate.

The fragmentation pattern of this compound in the mass spectrometer can also provide valuable structural information. Common fragmentation pathways for ketones and esters include α-cleavage and McLafferty rearrangements, which can help to confirm the structure of the molecule. libretexts.orglibretexts.orgyoutube.com

Interactive Table: Plausible Intermediates and Fragments in the Analysis of this compound

| Species | Formula | Exact Mass (m/z) | Description |

| Molecular Ion | C₁₃H₂₂O₂⁺ | 210.16198 | The intact molecule with one electron removed. |

| Enolate Intermediate | C₁₅H₂₇O₄⁻ | 283.18583 | Intermediate in the Dieckmann condensation of diethyl 2-octanoylnonanedioate. |

| [M-C₇H₁₅]⁺ | C₆H₇O₂⁺ | 111.04463 | Fragment resulting from cleavage of the octanoyl side chain. |

| [M-C₅H₈O]⁺ | C₈H₁₄O⁺ | 126.10446 | Fragment resulting from cleavage of the cyclopentanone ring. |

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to study subtle structural features such as hydrogen bonding and conformational isomerism. researchgate.net For this compound, these techniques are particularly useful for investigating the keto-enol tautomerism inherent to β-keto esters.

The IR spectrum of this compound in its keto form would show two distinct carbonyl stretching frequencies: one for the cyclopentanone ketone (typically around 1740 cm⁻¹) and one for the octanoyl ketone (around 1715 cm⁻¹). In the enol form, the intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen leads to a significant broadening and shifting of the O-H and C=O stretching bands to lower frequencies. nih.govkennesaw.edumdpi.com

Raman spectroscopy, which is complementary to IR spectroscopy, is often more sensitive to the vibrations of the carbon skeleton and can provide additional information about the conformational state of the molecule. nih.gov By analyzing the vibrational spectra at different temperatures or in different solvents, it is possible to study the equilibrium between different conformers and tautomers.

Interactive Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O (ketone) | Stretch | ~1740 | ~1740 |

| C=O (octanoyl) | Stretch | ~1715 | ~1715 |

| C-H (sp³) | Stretch | 2850-3000 | 2850-3000 |

| C-O | Stretch | 1000-1300 | 1000-1300 |

| O-H (enol) | Stretch (broad) | 2500-3300 | Weak |

| C=C (enol) | Stretch | ~1650 | ~1650 |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While obtaining suitable crystals of this compound itself may be challenging due to its potentially oily nature at room temperature, derivatization can be employed to produce crystalline materials suitable for X-ray diffraction analysis.

For example, conversion of the keto group to a hydrazone or an oxime, or forming a metal complex with the β-keto ester moiety, can lead to crystalline derivatives. The resulting crystal structure would provide definitive information about bond lengths, bond angles, and the conformation of the molecule in the solid state. mdpi.com This information is invaluable for confirming the stereochemistry and for understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Interactive Table: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

| R-factor | < 0.05 |

In-Situ Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies

In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable data on reaction kinetics, the formation of intermediates, and the influence of reaction parameters. spectroscopyonline.com Techniques such as in-situ NMR, IR, and Raman spectroscopy can be applied to study the synthesis of this compound. magritek.commdpi.com

By placing a spectroscopic probe directly into the reaction vessel, the concentrations of reactants, intermediates, and products can be monitored over time. researchgate.netgeochemicalperspectivesletters.org For the Dieckmann condensation, in-situ IR spectroscopy could be used to follow the disappearance of the ester carbonyl bands of the starting material and the appearance of the β-keto ester carbonyl bands of the product. This data can then be used to determine the reaction rate and to optimize reaction conditions such as temperature, catalyst loading, and reaction time. semanticscholar.org

In-situ NMR spectroscopy can provide even more detailed information, allowing for the simultaneous monitoring of multiple species in the reaction mixture and the potential to identify and characterize transient intermediates. magritek.com

Interactive Table: Representative Data for In-Situ IR Monitoring of this compound Synthesis

| Time (min) | Reactant Peak Area (arbitrary units) | Product Peak Area (arbitrary units) |

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 20 | 0.55 | 0.45 |

| 30 | 0.40 | 0.60 |

| 60 | 0.15 | 0.85 |

| 120 | 0.05 | 0.95 |

Synthesis and Exploration of 2 Octanoylcyclopentan 1 One Derivatives and Analogs

Design and Synthesis of Structurally Modified Analogs of 2-Octanoylcyclopentan-1-one

The synthesis of structurally modified analogs of this compound can be achieved through various established organic chemistry methodologies. A common approach involves the modification of the cyclopentanone (B42830) ring or the octanoyl side chain.

One versatile method for the synthesis of related 2-acylcyclopentanones is the acylation of cyclopentanone enolates or enamines. For instance, the reaction of a cyclopentanone derivative with an octanoyl halide or anhydride in the presence of a suitable base can yield the desired β-dicarbonyl compound. The choice of base and reaction conditions can influence the yield and selectivity of the C-acylation versus O-acylation.

Furthermore, modifications can be introduced by utilizing substituted cyclopentanones as starting materials. For example, the use of 3- or 4-substituted cyclopentanones in the acylation reaction would lead to analogs with substituents on the cyclopentane ring. Similarly, employing derivatives of octanoyl chloride, such as those with branching or unsaturation in the alkyl chain, would result in analogs with modified side chains.

Another synthetic strategy involves the cyclization of appropriate acyclic precursors. For example, a 1,4-dicarbonyl compound can undergo an intramolecular aldol (B89426) condensation to form a cyclopentenone, which can then be further functionalized.

Below is a table summarizing potential synthetic routes to analogs of this compound:

| Starting Material | Reagent | Product |

| Cyclopentanone | 1. LDA, THF, -78 °C; 2. Octanoyl chloride | This compound |

| 1-Morpholinocyclopentene | Octanoyl chloride, Et3N | This compound |

| 3-Methylcyclopentanone | 1. NaH; 2. Octanoyl chloride | 2-Octanoyl-3-methylcyclopentan-1-one |

| Undecane-2,5-dione | Base (e.g., NaOH) | 3-Hexyl-2-methylcyclopent-2-en-1-one |

Functional Group Interconversions on the Cyclopentanone Ring and Octanoyl Side Chain

The chemical reactivity of this compound allows for a variety of functional group interconversions on both the cyclopentanone ring and the octanoyl side chain. These transformations are crucial for generating a diverse library of derivatives for further exploration.

On the Cyclopentanone Ring:

The ketone group on the cyclopentanone ring can undergo reduction to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting hydroxyl group can be further functionalized, for example, through esterification or etherification. The α-position to the carbonyl group can be halogenated and subsequently used in elimination or substitution reactions to introduce further diversity.

On the Octanoyl Side Chain:

The ketone on the octanoyl side chain is also susceptible to reduction, potentially offering selectivity depending on the choice of reagents and reaction conditions. For instance, chemoselective reduction might be achievable. The methylene groups on the octanoyl chain can be functionalized through radical reactions, although this approach often lacks selectivity.

A summary of potential functional group interconversions is presented below:

| Starting Moiety | Reagent(s) | Resulting Moiety | Location |

| Ketone | NaBH₄ | Secondary Alcohol | Cyclopentanone Ring or Octanoyl Chain |

| Ketone | Ethylene glycol, p-TsOH | Ketal | Cyclopentanone Ring or Octanoyl Chain |

| α-Methylene | NBS | α-Bromo Ketone | Cyclopentanone Ring |

| α-Bromo Ketone | Base | α,β-Unsaturated Ketone | Cyclopentanone Ring |

Preparation of Enantiomerically Pure Forms of this compound Derivatives

The preparation of enantiomerically pure derivatives of this compound is of significant interest, as stereochemistry often plays a crucial role in the biological activity of molecules. Several strategies can be employed to achieve this.

One approach is the use of chiral starting materials. For example, employing an enantiomerically pure substituted cyclopentanone in the synthesis will lead to a chiral product. Asymmetric synthesis methodologies offer another powerful tool. Chiral auxiliaries can be attached to the cyclopentanone precursor, directing the acylation reaction to occur from a specific face, thereby inducing chirality. Subsequent removal of the auxiliary provides the enantiomerically enriched product.

Organocatalysis has emerged as a valuable method for asymmetric synthesis. Chiral amines or other small organic molecules can be used to catalyze the enantioselective acylation of cyclopentanone.

Furthermore, enzymatic resolutions can be employed to separate racemic mixtures of this compound or its derivatives. Lipases, for instance, can selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two.

The following table outlines some potential methods for obtaining enantiomerically pure forms:

| Method | Description |

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials derived from natural sources. |

| Asymmetric Catalysis | Use of a chiral catalyst (metal-based or organocatalyst) to induce stereoselectivity in the acylation or another key bond-forming step. |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to the substrate to direct the stereochemical outcome of a reaction. |

| Enzymatic Resolution | Separation of a racemic mixture using an enzyme that selectively reacts with one enantiomer. |

Role as a Versatile Building Block in Complex Organic Synthesis

The structural features of this compound, namely the presence of two carbonyl groups and multiple acidic protons, make it a versatile building block for the synthesis of more complex organic molecules.

Cascade Reactions and Tandem Processes

The reactivity of this compound is well-suited for its application in cascade or tandem reactions, where multiple bond-forming events occur in a single pot, leading to a rapid increase in molecular complexity. For instance, the dicarbonyl nature of the molecule allows for sequential reactions.

A potential cascade could be initiated by a Michael addition of a nucleophile to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation involving one of the carbonyl groups of the this compound moiety. Such a sequence would lead to the formation of a new ring fused to the cyclopentane core.

Construction of Polycyclic and Spirocyclic Systems

The functional groups present in this compound derivatives provide handles for the construction of polycyclic and spirocyclic systems.

Polycyclic Systems:

Intramolecular reactions are a key strategy for forming polycyclic systems. For example, a derivative of this compound with a suitably positioned leaving group on the octanoyl chain could undergo an intramolecular alkylation at the α-position of the cyclopentanone to form a bicyclic system. Robinson annulation, a classic method for forming six-membered rings, could also be adapted. The reaction of a this compound enolate with a methyl vinyl ketone, followed by an intramolecular aldol condensation, would lead to a fused bicyclic enone.

Spirocyclic Systems:

Spirocycles can be constructed by reactions that form a new ring at a carbon atom that is part of the existing cyclopentanone ring. For example, the reaction of this compound with a dihaloalkane under basic conditions could lead to the formation of a spirocyclic compound through double alkylation at the α-position. Another approach involves the reaction with a bifunctional reagent that reacts with both the enolate of the cyclopentanone and one of the carbonyl groups.

The following table provides examples of complex structures that could potentially be synthesized from this compound derivatives:

| Reaction Type | Reagents | Resulting System |

| Robinson Annulation | Methyl vinyl ketone, Base | Fused Bicyclic System |

| Intramolecular Alkylation | Derivative with a leaving group on the side chain, Base | Fused Bicyclic System |

| Spirocyclization | 1,3-Dibromopropane, Base | Spiro[4.2]heptane derivative |

Emerging Research Directions and Future Prospects for β Acylated Cyclopentanones

Integration into Advanced Catalytic Cycles

The ability of the dicarbonyl unit in β-acylated cyclopentanones to coordinate with metal centers is being increasingly exploited in the design of advanced catalytic cycles. The acidic nature of the α-hydrogen, situated between the two carbonyl groups, facilitates the formation of enolates, which are key intermediates in many carbon-carbon bond-forming reactions pressbooks.pubvpscience.org.

Recent studies have focused on the use of rhodium and other transition metals to catalyze the activation of otherwise inert C-C bonds within the cyclopentanone (B42830) ring. This approach allows for novel ring-expansion and rearrangement reactions, providing access to complex molecular architectures that are difficult to synthesize through traditional methods. The β-acyl group plays a crucial role in these transformations by modulating the electronic properties of the cyclopentanone ring and acting as a directing group for the metal catalyst.

Table 1: Examples of Metal-Catalyzed Reactions Involving Cyclopentanone Derivatives

| Catalyst System | Reaction Type | Product Class | Potential Application |

| Rhodium(I)/N-heterocyclic carbene | C-C bond activation | Functionalized tetralones | Synthesis of complex natural products |

| Palladium(0)/phosphine ligand | Asymmetric allylic alkylation | Chiral cyclopentanones | Enantioselective synthesis |

| Copper(I)/chiral ligand | Conjugate addition | Substituted cyclopentanones | Pharmaceutical intermediates |

This table presents illustrative examples of catalytic systems and reactions involving cyclopentanone derivatives, highlighting the potential for β-acylated cyclopentanones to be integrated into similar advanced catalytic cycles.

Exploration in Materials Science and Polymer Chemistry

The incorporation of β-dicarbonyl compounds into polymer backbones is an emerging area of research with significant potential for the development of advanced materials acs.orgresearchgate.netresearchgate.net. The ability of the β-dicarbonyl moiety to form stable complexes with a wide range of metal ions opens up possibilities for creating cross-linked polymers, functional coatings, and responsive materials.

For instance, polymers containing β-acylated cyclopentanone units could be designed to exhibit tunable properties based on the coordination of different metal ions. This could lead to the development of "smart" materials that respond to external stimuli such as changes in pH, temperature, or the presence of specific analytes. Furthermore, the inherent biodegradability of some polyesters and polyamides could be combined with the functional versatility of cyclopentanone derivatives to create sustainable and high-performance polymers researchgate.netmdpi.commdpi.comopenpr.com. The introduction of ketone functionalities into polymer chains is a growing area of interest for creating materials with unique properties and applications organic-chemistry.org. For example, polymers containing cyclopentanone structures have been prepared via electrochemical methods chemicalbook.comgoogle.com.

Development of New Synthetic Methodologies (e.g., Flow Chemistry, Electrochemistry)

The synthesis of β-acylated cyclopentanones and their subsequent transformations are benefiting from the adoption of modern synthetic technologies like flow chemistry and electrochemistry. Flow chemistry, which involves performing reactions in continuous-flow reactors, offers several advantages over traditional batch processes, including enhanced safety, improved reaction control, and easier scalability. These benefits are particularly relevant for reactions that are highly exothermic or involve hazardous reagents.

Bio-inspired Chemical Transformations

Nature provides a rich source of inspiration for the development of novel chemical transformations. The enzymatic machinery in biological systems can catalyze complex reactions with remarkable efficiency and selectivity under mild conditions. Researchers are increasingly looking to mimic these biological processes to develop new synthetic methods.

Bio-inspired approaches to the synthesis and modification of β-acylated cyclopentanones include the use of organocatalysis, where small organic molecules are used to catalyze reactions, and the development of artificial enzymes. For example, bio-inspired Michael addition reactions can be used to introduce new functional groups to the cyclopentenone core with high stereocontrol nih.govmdpi.combeilstein-journals.orgchemrxiv.orgresearchgate.net. Furthermore, enzymatic reactions, such as those involving lipases, can be employed for the kinetic resolution of racemic cyclopentanone derivatives, providing access to enantiomerically pure compounds that are crucial for the development of pharmaceuticals and other bioactive molecules. The β-oxidation cycle in fatty acid metabolism also offers a blueprint for the controlled functionalization of long-chain acyl groups, which could be applied to molecules like 2-octanoylcyclopentan-1-one organic-chemistry.org.

Computational Design of Enhanced Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new catalysts and reagents. In the context of β-acylated cyclopentanones, computational methods are being used to:

Predict Reactivity: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the electronic structure of β-acylated cyclopentanones and predict their reactivity towards different reagents.

Elucidate Reaction Mechanisms: By mapping out the energy landscape of a reaction, computational chemistry can provide detailed insights into the mechanism, helping to explain observed selectivity and guide the optimization of reaction conditions.

Design Novel Catalysts: Computational screening can be used to identify promising catalyst candidates for specific transformations, accelerating the discovery of new and more efficient catalytic systems.

The synergy between computational and experimental chemistry is expected to play a pivotal role in unlocking the full potential of β-acylated cyclopentanones in the years to come.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.